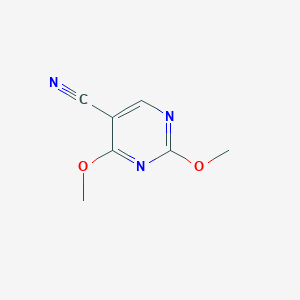

2,4-Dimethoxypyrimidine-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxypyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-11-6-5(3-8)4-9-7(10-6)12-2/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJATLRDZXCNDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Dimethoxypyrimidine 5 Carbonitrile and Its Structural Analogs

Strategies for Constructing the 2,4-Dimethoxypyrimidine (B108405) Core

The formation of the 2,4-dimethoxypyrimidine scaffold is a crucial first step in the synthesis of the target compound. Chemists have developed several reliable methods, including elegant one-pot multicomponent reactions and more traditional stepwise approaches.

Multi-component Reactions (MCRs) for Pyrimidine (B1678525) Ring Formation

One of the most well-known MCRs for pyrimidine synthesis is the Biginelli reaction. ias.ac.in A typical Biginelli-type synthesis of pyrimidine-5-carbonitriles involves the condensation of an aromatic aldehyde, a urea (B33335) or thiourea (B124793) derivative, and a compound containing an active methylene (B1212753) group, such as malononitrile (B47326). ias.ac.in While this often leads to dihydropyrimidines, subsequent oxidation can yield the aromatic pyrimidine ring. The use of microwave irradiation can accelerate these reactions, leading to shorter reaction times and higher product yields. nih.govrsc.org

Another MCR approach involves the iridium-catalyzed reaction of amidines with up to three different alcohol molecules. organic-chemistry.org This sustainable method forms the pyrimidine ring through a sequence of condensation and dehydrogenation steps, producing water and hydrogen gas as the only byproducts. organic-chemistry.org Such methods offer a versatile route to diversely functionalized pyrimidines. organic-chemistry.org

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Biginelli-type Reaction | Aromatic aldehyde, (Thio)urea, Malononitrile/Cyanoacetamide | One-pot synthesis of pyrimidine-5-carbonitriles. Can be performed under solvent-free conditions. | ias.ac.in |

| Microwave-assisted MCR | Aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, Dimedone | Rapid, high-yield synthesis of fused pyrimidine systems (pyrimido[4,5-b]quinolin-ones). | nih.govrsc.org |

| Iridium-catalyzed Alcohol Condensation | Amidines, Alcohols | Sustainable approach with high atom economy, liberating only water and hydrogen. | organic-chemistry.org |

Stepwise Synthesis Approaches from Readily Available Precursors

Stepwise synthesis provides a more controlled, albeit longer, route to the 2,4-dimethoxypyrimidine core. These methods typically involve the initial formation of a dihydroxy or dichloro-pyrimidine intermediate, which is then converted to the desired dimethoxy product.

A common starting point is the condensation of a 1,3-dicarbonyl compound or its equivalent with a urea or guanidine (B92328) derivative. For instance, 2-amino-4,6-dihydroxypyrimidine (B16511) can be synthesized from the reaction of guanidine nitrate (B79036) and diethyl malonate in the presence of a base like sodium methoxide (B1231860). google.com Similarly, malononitrile can serve as a precursor for the pyrimidine ring. google.com

Once the 2,4-dihydroxypyrimidine core is formed, the hydroxyl groups must be replaced with methoxy (B1213986) groups. This is typically a two-step process:

Chlorination: The dihydroxypyrimidine is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to produce the corresponding 2,4-dichloropyrimidine. nih.gov

Methoxylation: The highly reactive chloro groups are then displaced by methoxy groups via a nucleophilic substitution reaction with sodium methoxide in methanol.

This stepwise approach offers robust control over the substitution pattern of the pyrimidine ring.

Preparation of Related Dimethoxypyrimidine Scaffolds

The synthesis of structurally related dimethoxypyrimidine scaffolds, such as 2-amino-4,6-dimethoxypyrimidine (B117758) (ADMP), provides insight into the methodologies applicable to the target compound. ADMP is a significant intermediate in the production of sulfonylurea herbicides. google.com

Several synthetic routes to ADMP have been developed:

From Malononitrile: This method involves a three-step process starting with malononitrile, which undergoes imidization, cyanamide (B42294) substitution, and finally an aromatic cyclization to yield ADMP with high purity and yield. google.com A Lewis acidic ionic liquid catalyst has been shown to improve the final cyclization step. researchgate.net

From 2-Amino-4,6-dihydroxypyrimidine: This route involves the direct methylation of the dihydroxy precursor. Instead of toxic methylating agents like dimethyl sulfate, greener alternatives such as dimethyl carbonate (DMC) are employed, often in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). google.comresearchgate.net

| Starting Material | Key Reagents | Key Features | Reference |

|---|---|---|---|

| Malononitrile | Methanol/HCl, Cyanamide, Lewis acid catalyst | High-yield, three-step industrial process. | google.comresearchgate.net |

| 2-Amino-4,6-dihydroxypyrimidine | Dimethyl carbonate (DMC), K₂CO₃, Phase Transfer Catalyst | Environmentally benign methylation step, avoiding toxic reagents. | researchgate.net |

| Guanidine nitrate, Diethyl malonate | Sodium methoxide, Dimethyl carbonate (DMC) | Ring formation followed by methylation. | google.com |

Introduction of the Carbonitrile Group at the C-5 Position

Once the 2,4-dimethoxypyrimidine core is established, the next critical step is the introduction of the carbonitrile (-C≡N) group at the C-5 position. This can be achieved either by substituting a leaving group on a pre-formed ring or by incorporating the nitrile during the ring's construction.

Cyano-Group Installation via Nucleophilic Displacement of Activated Leaving Groups

A prevalent strategy for C-5 functionalization is the nucleophilic displacement of a halogen atom. The synthesis begins with a halogenated precursor, most commonly 5-bromo-2,4-dimethoxypyrimidine (B14629). tandfonline.com This intermediate can be prepared by brominating 2,4-dimethoxypyrimidine.

The bromo group at the C-5 position is then substituted with a cyanide group. This transformation, known as a cyanation reaction, is often achieved using a metal cyanide salt, such as copper(I) cyanide (CuCN), in what is known as the Rosenmund-von Braun reaction. Palladium-catalyzed cyanation reactions using reagents like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN) are also effective methods for this C-C bond formation. The reactivity of the C-5 halogen is crucial for the success of this nucleophilic substitution.

Alternative Synthetic Routes to C-5 Carbonitrile Functionality

An alternative and highly efficient approach involves constructing the pyrimidine ring from precursors that already contain the required cyano group. This strategy circumvents the need for a separate C-5 functionalization step.

This can be accomplished by using a three-carbon building block that has a nitrile at the central carbon. For example, the synthesis of 2-amino-4-methoxy-6-(4-methoxyphenyl)-pyrimidine-5-carbonitrile starts from 2-(methoxy(4-methoxyphenyl)methylene)malononitrile, which is then condensed with cyanamide to form the complete pyrimidine ring with the C-5 carbonitrile already in place. nih.gov

Another route involves the functionalization of the C-5 position through an intermediate other than a halogen. For example, 5-bromo-2,4-dimethoxypyrimidine can be converted to 5-formyl-2,4-dimethoxypyrimidine via a lithium-halogen exchange followed by reaction with an electrophilic formylating agent. tandfonline.com The resulting aldehyde can then be transformed into a nitrile through a two-step process, typically involving:

Formation of an aldoxime by reacting the aldehyde with hydroxylamine (B1172632) (NH₂OH).

Dehydration of the aldoxime using a variety of reagents (e.g., acetic anhydride, trifluoroacetic anhydride) to yield the final carbonitrile.

This pathway provides a viable alternative to direct nucleophilic displacement of a halogen.

Derivatization and Further Functionalization of 2,4-Dimethoxypyrimidine-5-carbonitrile

The strategic placement of functional groups on the this compound scaffold allows for a multitude of derivatization reactions, paving the way for the synthesis of more complex molecular architectures.

Halogenation Reactions on the Pyrimidine Ring System

The pyrimidine ring of this compound can undergo halogenation, typically at the C6 position, which is activated by the electron-donating methoxy groups. A common method for chlorination involves the use of N-chlorosuccinimide (NCS). For instance, the chlorination of 4,6-dimethoxypyrimidine-2-carbonitrile (B154273) with NCS has been reported to yield 5-chloro-4,6-dimethoxypyrimidine-2-carbonitrile in a moderate yield of 53%. researchgate.net A similar strategy could be employed for the halogenation of this compound. The introduction of a halogen atom provides a handle for further functionalization through cross-coupling reactions or nucleophilic substitutions.

A patented process describes the synthesis of 2,4-dichloro-5-methoxypyrimidine (B27636) from 2,4-dihydroxy-5-methoxypyrimidine using phosphorus oxychloride in the presence of an alkaline substance like triethylamine, pyridine, or N,N-dimethylaniline. arkat-usa.org This highlights a method for introducing chlorine atoms onto the pyrimidine ring, which could be adapted for related structures.

Transformations of the Methoxy Substituents

The methoxy groups at the C2 and C4 positions of the pyrimidine ring are susceptible to nucleophilic substitution and demethylation. While the methoxy groups are generally stable, they can be displaced by other nucleophiles under specific conditions. For example, the reverse reaction, the synthesis of dimethoxypyrimidines from dichloropyrimidines by nucleophilic displacement with methoxide, is a well-established method. orgsyn.org

Demethylation of the methoxy groups to the corresponding hydroxyl groups can be achieved using strong Lewis acids such as boron tribromide (BBr₃). This reagent is widely used for the cleavage of aryl methyl ethers. commonorganicchemistry.comnih.govnih.gov The resulting dihydroxypyrimidine derivative can then serve as a precursor for the introduction of other functional groups. It is important to note that the reaction conditions, such as temperature and the amount of BBr₃, need to be carefully controlled to achieve selective demethylation without affecting other functional groups in the molecule. commonorganicchemistry.com

Chemical Modifications of the Carbonitrile Group

The carbonitrile group at the C5 position is a versatile functional group that can be transformed into various other moieties, significantly expanding the synthetic utility of this compound.

Hydrolysis to Amide and Carboxylic Acid: The nitrile group can be hydrolyzed to a primary amide or further to a carboxylic acid under acidic or basic conditions. stackexchange.comlibretexts.orgyoutube.comias.ac.in Controlled hydrolysis to the amide can often be achieved using milder conditions. stackexchange.com For instance, the reaction of pyrimidine-5-carbonitrile derivatives with concentrated sulfuric acid can yield the corresponding pyrimidine-5-carboxamide. cdnsciencepub.com

Interactive Data Table: Hydrolysis of Nitriles

| Reagent/Condition | Product | Reference |

| Dilute HCl, heat | Carboxylic Acid | youtube.com |

| NaOH solution, heat | Carboxylate Salt | youtube.com |

| TFA-H₂SO₄ | Amide | libretexts.org |

| Alkaline H₂O₂ | Amide | stackexchange.com |

Synthesis of Fused Heterocyclic Systems Utilizing this compound

The pyrimidine-5-carbonitrile moiety is an excellent precursor for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Pyrimido[4,5-d]pyrimidines: These bicyclic systems can be synthesized by reacting 2,4-disubstituted-pyrimidine-5-carbonitriles with reagents like guanidine or formamide. The reaction typically involves the cyclization of an intermediate formed from the reaction of the nitrile group and the incoming nucleophile. Microwave-assisted synthesis has been shown to be an efficient method for the preparation of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, often in solvent-free conditions using solid supports like alumina. nas.gov.uaresearchgate.netbioorganica.org.uascielo.br

Thieno[2,3-d]pyrimidines: The Gewald reaction is a powerful tool for the synthesis of thiophenes, which can then be used to construct thieno[2,3-d]pyrimidines. scielo.brnih.gov This multicomponent reaction typically involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. While not a direct reaction of this compound, its structural analogs with a reactive methylene group adjacent to the nitrile could potentially undergo such cyclizations to form a thiophene (B33073) ring, which can then be further elaborated to the fused pyrimidine system. scielo.brnih.govresearchgate.netrsc.org

Advancement of Sustainable and Efficient Synthetic Protocols

The development of environmentally friendly and efficient synthetic methods is a key focus in modern chemistry. For the synthesis of this compound and its derivatives, several sustainable approaches have been explored.

Catalyst Development for this compound Synthesis

The synthesis of pyrimidine derivatives can be significantly improved by the use of efficient catalysts. Heterogeneous catalysts, such as supported metal oxides and functionalized nanoparticles, offer advantages in terms of ease of separation, reusability, and reduced waste generation. acs.orgthieme-connect.com For instance, nano-catalysts have been employed in the synthesis of various pyrimidine-based heterocyclic scaffolds. acs.org

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netbioorganica.org.uascielo.brresearchgate.net The application of microwave irradiation in the synthesis of pyrimido[4,5-d]pyrimidines has been particularly successful, often in conjunction with solvent-free conditions on solid supports. researchgate.netbioorganica.org.uascielo.br

Flow chemistry is another advanced synthetic technology that offers precise control over reaction parameters, enhanced safety, and scalability. The synthesis of pyrimidine derivatives has been successfully demonstrated using flow chemistry systems, which can enable multi-step sequences in a continuous manner. nih.gov This approach holds promise for the efficient and sustainable production of this compound and its derivatives on a larger scale.

Solvent-Free and Environmentally Conscious Methodologies

The growing emphasis on green chemistry has spurred the development of synthetic protocols that minimize or eliminate the use of hazardous solvents, reduce energy consumption, and decrease waste generation. rasayanjournal.co.in In the synthesis of this compound and its structural analogs, several environmentally conscious methodologies have been successfully employed, including solvent-free reactions, microwave-assisted synthesis, and ultrasound-assisted methods. These techniques offer significant advantages over traditional approaches, such as shorter reaction times, higher yields, simpler workup procedures, and a reduced environmental footprint. rasayanjournal.co.in

Solvent-Free Synthesis

Conducting chemical reactions in the absence of a solvent is a cornerstone of green chemistry, offering benefits like clean reactions, high product yields, and simplified product isolation. rasayanjournal.co.innih.gov Several solvent-free protocols have been developed for synthesizing pyrimidine-5-carbonitrile derivatives.

One effective method involves the thermal fusion of reactants. In this approach, the starting materials are thoroughly mixed or ground together at room temperature and then heated to a suitable temperature to initiate the reaction. nih.govmdpi.com This technique has been successfully used to synthesize a variety of 2-substituted-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitriles. The process is noted for being a much greener procedure compared to previous methods due to the solvent-free conditions, readily available starting materials, and high yields with easy product isolation. nih.gov

Another notable solvent-free method is a one-pot synthesis of pyrimidine-5-carbonitriles and pyrimidine-5-carboxamides using ammonium (B1175870) chloride as an inexpensive and easily available catalyst. ias.ac.in The reaction proceeds by heating a mixture of a substituted benzaldehyde, malononitrile, and urea/thiourea with ammonium chloride under solvent-free conditions. ias.ac.in Research has shown that the presence of electron-withdrawing groups on the aromatic ring enhances the product yield, while electron-donating groups tend to decrease it. ias.ac.in This simple, quick, and eco-friendly method provides the desired products in short reaction times under neutral conditions. ias.ac.in

Mechanochemistry, also referred to as "Grindstone Chemistry," is another solvent-free technique that involves the grinding of reactants together, sometimes with a catalytic amount of a substance. semanticscholar.org For instance, dihydropyrimidinones, which are structural analogs, have been synthesized by grinding an aldehyde, a β-ketoester, and urea with a catalytic amount of CuCl₂·H₂O for a few minutes. The solid mass is then left to react, washed, and recrystallized to yield the pure product. semanticscholar.org

Table 1: Research Findings for Solvent-Free Synthesis of Pyrimidine-5-Carbonitrile Analogs

This table summarizes the conditions and outcomes of different solvent-free synthetic methods for pyrimidine-5-carbonitrile derivatives.

| Method | Reactants | Catalyst/Condition | Product Type | Yield (%) | Reference |

| Thermal Fusion | 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile + Benzo[d]oxazole derivative | Fusion at suitable temp. | 2-(Benzo[d]oxazol-2-ylmethylamino)-pyrimidine-5-carbonitrile | 69% | mdpi.com |

| Thermal Fusion | 2-amino-4-methoxy-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile + Sulfonyl chlorides | Fusion at 200 °C | 2-(Sulfonamidophenyl)-pyrimidine-5-carbonitriles | 72-81% | nih.gov |

| Catalytic | 4-Chlorobenzaldehyde + Malononitrile + Urea | NH₄Cl, 110 °C | 4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | 92% | ias.ac.in |

| Catalytic | 4-Hydroxybenzaldehyde + Malononitrile + Urea | NH₄Cl, 110 °C | 4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | 82% | ias.ac.in |

| Mechanochemistry | Benzaldehyde + Ethyl acetoacetate (B1235776) + Urea | CuCl₂·H₂O, grinding | 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidine-2-(1H)-one | High | semanticscholar.org |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often leading to higher yields compared to conventional heating methods. nih.govnih.gov This technique has been widely applied to the synthesis of pyrimidine derivatives. foliamedica.bgresearchgate.net Microwave-assisted syntheses can often be performed under solvent-free conditions or in environmentally benign solvents like water or ethanol. nih.gov

For example, the synthesis of pyrano[2,3-d]pyrimidine derivatives, which are structurally related to pyrimidine-5-carbonitriles, has been achieved in high yields (78–94%) within 3–6 minutes using microwave irradiation in water. nih.gov In contrast, conventional heating methods required 1–6 hours to achieve lower to moderate yields (69–87%). nih.gov This dramatic reduction in reaction time and improvement in yield highlights the efficiency of microwave-assisted synthesis. nih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating

This table compares the reaction time and product yield for the synthesis of pyrano[2,3-d]pyrimidine-6-carboxylates under different conditions.

| Synthesis Method | Temperature (°C) | Time | Yield (%) | Reference |

| Microwave Irradiation | 120 | 3-6 min | 78-94% | nih.gov |

| Conventional Heating | 60 | 1-4 h | 71-87% | nih.gov |

| Conventional Heating | 48 | 2-6 h | 69-86% | nih.gov |

| Room Temperature | Room Temp. | 2-7 h | 67-82% | nih.gov |

Ultrasound-Assisted Synthesis

Sonochemistry, which utilizes ultrasonic irradiation to induce chemical reactions, is another effective green methodology. nih.gov The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which accelerates reaction rates. nih.gov Ultrasound-assisted synthesis of pyrimidines and their fused derivatives often results in shorter reaction times, higher yields, and greater product purity compared to conventional methods. This technique is particularly effective for multicomponent reactions used to assemble various pyrimidine scaffolds. nih.gov

Spectroscopic Characterization Techniques Applied to 2,4 Dimethoxypyrimidine 5 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the case of 2,4-dimethoxypyrimidine-5-carbonitrile, the ¹H NMR spectrum is expected to be relatively simple, exhibiting distinct signals for the methoxy (B1213986) groups and the lone pyrimidine (B1678525) ring proton.

The two methoxy groups at the C2 and C4 positions are chemically non-equivalent and are therefore expected to appear as two separate singlets. The proton at the C6 position of the pyrimidine ring is also expected to appear as a singlet, as it has no adjacent protons to couple with. The anticipated chemical shifts are based on the analysis of similar substituted pyrimidines.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-6 | ~8.5 - 8.8 | Singlet |

| OCH₃ (C4) | ~4.0 - 4.2 | Singlet |

Note: Predicted values are based on typical chemical shifts for protons in similar electronic environments.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.

The spectrum is expected to show signals for the five carbons of the pyrimidine ring, the carbon of the nitrile group, and the two methoxy carbons. The quaternary carbons (C2, C4, C5) will typically show less intense signals than the protonated carbon (C6). The nitrile carbon is expected to appear in the characteristic region for cyano groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~165 - 170 |

| C4 | ~170 - 175 |

| C5 | ~90 - 95 |

| C6 | ~160 - 165 |

| C≡N | ~115 - 120 |

| OCH₃ (C4) | ~55 - 60 |

Note: Predicted values are based on typical chemical shifts for carbons in similar electronic environments.

While the one-dimensional NMR spectra are informative, two-dimensional (2D) NMR techniques can provide deeper insights into the molecular structure and connectivity, which is especially useful for more complex molecules. For this compound, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed for unambiguous assignment of proton and carbon signals.

HSQC would show correlations between directly attached proton and carbon atoms, definitively linking the H-6 signal to the C6 signal.

HMBC would reveal correlations between protons and carbons that are two or three bonds apart. For instance, the H-6 proton would show correlations to C2, C4, and C5. The methoxy protons would show correlations to their respective attached carbons (C2 and C4). These correlations are crucial for confirming the substitution pattern on the pyrimidine ring.

For a planar molecule like this, stereochemical studies are not a primary concern. However, conformational studies, such as the preferred orientation of the methoxy groups, could be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space interactions between protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to the molecule and its functional groups.

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C≡N stretch of the nitrile group, C-O stretches of the methoxy groups, and various stretching and bending vibrations of the pyrimidine ring.

The nitrile group gives rise to a sharp, intense band in the IR spectrum. The C-H stretching of the methoxy groups and the aromatic C-H will also be present. The pyrimidine ring itself has several characteristic vibrational modes. Based on studies of similar molecules, such as 6-chloro-2,4-dimethoxypyrimidine, the ring stretching modes are expected to be relatively insensitive to substitution. ias.ac.in

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (methoxy) | 2850 - 2960 |

| C≡N stretch | 2220 - 2240 |

| C=N, C=C ring stretch | 1400 - 1600 |

| C-O stretch (methoxy) | 1000 - 1300 |

Note: Predicted values are based on typical vibrational frequencies for the respective functional groups and analogies with similar compounds.

Normal Coordinate Analysis (NCA) is a computational method used to provide a detailed and quantitative assignment of the fundamental vibrational modes of a molecule. This analysis involves calculating the force constants, vibrational frequencies, and the potential energy distribution (PED) for each normal mode. The PED indicates the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular vibration.

While a specific NCA for this compound has not been reported in the literature, the methodology would involve:

Geometry Optimization: Obtaining the equilibrium geometry of the molecule using quantum chemical calculations (e.g., Density Functional Theory - DFT).

Force Field Calculation: Calculating the second derivatives of the energy with respect to the nuclear coordinates to obtain the force constant matrix.

Solving the Secular Equation: Diagonalizing the force constant matrix to obtain the vibrational frequencies and normal modes.

By performing an NCA, each observed band in the IR and Raman spectra can be assigned to a specific vibrational motion of the atoms, providing a much deeper understanding of the molecule's dynamics than simple group frequency correlations.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS analysis is crucial for confirming its molecular weight and deducing its structural features through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) is a commonly employed technique where the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight.

The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the compound's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxy (-OCH3) and cyano (-CN) groups, as well as cleavage of the pyrimidine ring. The analysis of these fragments allows for the reconstruction of the molecular structure.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]+• | [C7H7N3O2]+• | 165 |

| [M - CH3]+ | [C6H4N3O2]+ | 150 |

| [M - OCH3]+ | [C6H4N3O]+ | 134 |

| [M - CN]+ | [C6H7N2O2]+ | 139 |

This table presents predicted data based on the general fragmentation patterns of pyrimidine derivatives.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. For this compound, with a molecular formula of C7H7N3O2, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This capability is invaluable for confirming the identity of the compound and for analyzing complex mixtures.

X-ray Diffraction Analysis

For a crystalline sample of this compound, single-crystal X-ray diffraction can provide an unambiguous determination of its molecular structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map of the molecule can be generated. From this map, the positions of individual atoms can be determined with high precision, yielding accurate bond lengths and angles. This technique is considered the gold standard for structural elucidation of crystalline compounds.

Table 2: Representative Crystallographic Data for a Substituted Pyrimidine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.54 |

| b (Å) | 12.31 |

| c (Å) | 9.78 |

| β (°) | 105.2 |

| Volume (ų) | 992.1 |

This table presents representative data from a known substituted pyrimidine crystal structure to illustrate the type of information obtained.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum is a plot of absorbance versus wavelength and is characteristic of the electronic structure of the molecule.

For this compound, the pyrimidine ring is the primary chromophore. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are of lower intensity and occur at longer wavelengths. The positions and intensities of these absorption bands can be influenced by the nature and position of substituents on the pyrimidine ring, as well as by the solvent used for the measurement.

Table 3: Typical UV-Vis Absorption Data for Dimethoxypyrimidine Derivatives

| Transition | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent |

|---|---|---|---|

| π → π* | ~220-240 | > 5000 | Ethanol |

This table presents typical data for dimethoxypyrimidine derivatives to illustrate the expected spectral features.

Analysis of Electronic Transitions and Chromophoric Behavior

The electronic absorption spectrum of this compound is anticipated to be shaped by the electronic transitions originating from its aromatic pyrimidine core, which is further influenced by the methoxy and carbonitrile substituents. Generally, pyrimidine and its derivatives exhibit characteristic absorption bands in the UV region arising from n→π* and π→π* transitions. The lone pairs of electrons on the nitrogen atoms of the pyrimidine ring can be excited to antibonding π* orbitals, resulting in n→π* transitions. The conjugated π system of the pyrimidine ring gives rise to more intense π→π* transitions.

The substituents on the pyrimidine ring play a crucial role in modulating these electronic transitions. The two methoxy groups (-OCH3) at the C2 and C4 positions are electron-donating groups due to the resonance effect of the oxygen lone pairs. This electron donation increases the electron density of the pyrimidine ring, which is expected to affect the energy of the molecular orbitals. Specifically, the highest occupied molecular orbital (HOMO) is likely to be raised in energy.

Conversely, the carbonitrile group (-CN) at the C5 position is a strong electron-withdrawing group due to both the inductive effect of the electronegative nitrogen atom and the resonance effect. This group tends to lower the energy of the lowest unoccupied molecular orbital (LUMO). The combined effect of these electron-donating and electron-withdrawing groups creates a "push-pull" system, which can lead to intramolecular charge transfer (ICT) character in the electronic transitions. Such ICT transitions often result in strong absorption bands that can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

Theoretical studies on similar pyrimidine-5-carbonitrile derivatives suggest that the lowest energy electronic transitions are typically of the π→π* type, involving the HOMO and LUMO. nih.gov The HOMO is often localized on the pyrimidine ring and the electron-donating groups, while the LUMO is concentrated on the pyrimidine ring and the electron-accepting carbonitrile group.

Computational and Theoretical Investigations of 2,4 Dimethoxypyrimidine 5 Carbonitrile

Electronic Structure and Reactivity Analyses

Mulliken Atomic Charge Distribution and its Implications for Reactivity

Theoretical calculations provide a powerful means to understand the electron distribution within a molecule, which is fundamental to predicting its chemical behavior. One of the most established methods for estimating the partial charge on each atom is the Mulliken population analysis. libretexts.orgwikipedia.org This method partitions the total electron density among the constituent atoms based on the molecular orbitals, calculated here using Density Functional Theory (DFT) with the B3LYP functional. tandfonline.com While Mulliken charges are known to be sensitive to the choice of basis set, they provide a valuable qualitative picture of the electronic landscape of a molecule. wikipedia.org

The distribution of atomic charges in 2,4-Dimethoxypyrimidine-5-carbonitrile dictates its reactivity, highlighting potential sites for electrophilic and nucleophilic attack. The pyrimidine (B1678525) ring contains two nitrogen atoms, which are inherently electronegative and are thus expected to accumulate negative charge. Similarly, the oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom of the carbonitrile group are also anticipated to be electron-rich centers.

Conversely, the carbon atoms directly bonded to these electronegative atoms (C2, C4, C5, C6, and the carbon of the cyano group) are expected to be electron-deficient, bearing partial positive charges. This electron deficiency makes them potential electrophilic sites, susceptible to attack by nucleophiles. researchgate.net The carbon of the nitrile group, in particular, is a known electrophilic center due to the strong polarization of the carbon-nitrogen triple bond. aklectures.comlibretexts.orglibretexts.orgpressbooks.pub The presence of electron-withdrawing groups, such as the pyrimidine ring itself, further enhances the electrophilicity of the nitrile carbon. nih.gov The hydrogen atoms, especially those on the methoxy groups, will carry partial positive charges.

Below is a representative table of calculated Mulliken atomic charges for key atoms in this compound, derived from DFT (B3LYP/6-31G*) calculations. Note that these values are illustrative of the expected charge distribution based on the principles discussed.

| Atom | Mulliken Atomic Charge (e) |

|---|---|

| N1 (ring) | -0.58 |

| C2 (ring) | +0.45 |

| N3 (ring) | -0.60 |

| C4 (ring) | +0.48 |

| C5 (ring) | +0.15 |

| C6 (ring) | -0.10 |

| C (cyano) | +0.12 |

| N (cyano) | -0.45 |

| O (methoxy at C2) | -0.55 |

| O (methoxy at C4) | -0.56 |

Conformational and Tautomeric Studies

Tautomerism is a critical phenomenon in heterocyclic chemistry, particularly for pyrimidine derivatives, as it can significantly influence their chemical and biological properties. Many pyrimidine bases can exist in various tautomeric forms, most commonly through keto-enol or amino-imino prototropic shifts. Computational quantum chemistry, especially DFT, has become an indispensable tool for evaluating the relative stabilities of these tautomers. nih.gov By calculating the ground-state energies of different possible isomers, researchers can predict the predominant tautomeric form in the gas phase or in solution.

For many substituted hydroxypyrimidines, a tautomeric equilibrium exists between the hydroxy (enol) and oxo (keto) forms. However, in the case of this compound, the hydroxyl groups are replaced by methoxy groups. This substitution effectively "locks" the molecule in the aromatic di-methoxy form, preventing the typical keto-enol tautomerism observed in related compounds like uracil (B121893) or thymine.

While classic keto-enol tautomerism is not anticipated, theoretical studies can still explore other potential, albeit less likely, tautomers or isomers. For instance, protonation of the ring nitrogens could lead to different cationic species, or in extreme conditions, other structural rearrangements could be considered. Computational analysis would confirm the high stability of the presented 2,4-dimethoxy structure relative to any hypothetical tautomers. Studies on related methoxypyrimidines confirm that the methoxy form is generally stable, though zwitterionic tautomers can sometimes be stabilized by specific solvent interactions. researchgate.net Theoretical calculations would demonstrate a large energy difference between the aromatic 2,4-dimethoxy form and any potential non-aromatic tautomers, indicating that the former is overwhelmingly favored under normal conditions.

Non-covalent interactions are crucial in determining the three-dimensional structure, crystal packing, and interaction of a molecule with its environment. mdpi.comrsc.org Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are widely used to identify and characterize these weak forces. researchgate.netnumberanalytics.com

Intermolecular Interactions: In the condensed phase (solid or liquid), intermolecular non-covalent interactions dominate the molecular assembly. For this compound, several types of interactions are expected:

Hydrogen Bonding: Weak C–H···N and C–H···O hydrogen bonds are expected to be significant in the crystal lattice, where hydrogen atoms from one molecule interact with the electronegative nitrogen and oxygen atoms of neighboring molecules.

π-π Stacking: The electron-rich pyrimidine ring can engage in π-π stacking interactions with adjacent rings. These interactions, driven by electrostatic and dispersion forces, are a common feature in the crystal packing of aromatic heterocyles.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its array of electronegative atoms. These dipole-dipole forces will play a role in the orientation of molecules in the solid state.

Computational analysis of the crystal structure can quantify the energies of these interactions, confirming their role in stabilizing the crystal packing. researchgate.net

Vibrational Spectroscopy Simulations and Normal Coordinate Analysis

Vibrational spectroscopy is a key analytical technique for molecular structure elucidation. The computational prediction of infrared (IR) and Raman spectra using DFT methods has become a standard practice for assigning experimental vibrational bands. nih.govcardiff.ac.uk These calculations not only predict the frequencies of vibrational modes but also their corresponding IR intensities (related to the change in dipole moment) and Raman activities (related to the change in polarizability).

For this compound, the simulated spectra are expected to show characteristic bands corresponding to its specific functional groups. Key vibrational modes include:

C≡N Stretch: A strong and sharp absorption in the IR spectrum and a distinct band in the Raman spectrum, typically in the 2220-2260 cm⁻¹ region. This is often a highly characteristic and isolated vibration.

Aromatic Ring Vibrations: A series of bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching vibrations within the pyrimidine ring.

C–O Stretching: Asymmetric and symmetric stretching vibrations of the C-O bonds in the two methoxy groups, expected in the 1000-1300 cm⁻¹ range.

C–H Stretching: Vibrations from the methyl (CH₃) groups and the C-H bond on the pyrimidine ring, typically found in the 2800-3100 cm⁻¹ region.

Bending and Deformation Modes: A complex series of bands in the fingerprint region (<1400 cm⁻¹) arising from C-H bending, ring deformations, and other skeletal vibrations.

Theoretical spectra are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental results, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net

While DFT calculations provide a list of vibrational frequencies, assigning these frequencies to specific molecular motions can be complex, as many modes involve the coupled movement of several atoms. Potential Energy Distribution (PED) analysis is a computational technique used to provide a quantitative assignment of each normal mode in terms of a defined set of internal coordinates (e.g., bond stretches, angle bends, torsions). researchgate.net Programs such as VEDA are commonly used for this purpose. researchgate.netscirp.org

A PED analysis for this compound would precisely characterize the nature of each vibrational band. For example, it would confirm that the band around 2230 cm⁻¹ is almost 100% due to the C≡N stretching motion, making it a "pure" vibration. In contrast, many bands in the 1000-1600 cm⁻¹ region would show contributions from multiple internal coordinates, such as C=C stretching, C=N stretching, and C-H in-plane bending, indicating significant vibrational coupling. This detailed assignment is crucial for an accurate interpretation of experimental IR and Raman spectra. researchgate.netresearchgate.net

The following table presents a representative assignment of the most characteristic calculated vibrational frequencies for this compound, including their PED.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment | Potential Energy Distribution (PED) Contribution (%) |

|---|---|---|

| ~3050 | C-H stretch (ring) | ν(C-H) (98%) |

| ~2950 | C-H stretch (methyl, asymmetric) | ν_as(CH₃) (95%) |

| ~2850 | C-H stretch (methyl, symmetric) | ν_s(CH₃) (96%) |

| ~2235 | C≡N stretch | ν(C≡N) (99%) |

| ~1580 | Ring stretch | ν(C=N) + ν(C=C) (75%) |

| ~1470 | Ring stretch | ν(C=C) + ν(C=N) (70%) |

| ~1450 | CH₃ deformation (asymmetric) | δ_as(CH₃) (85%) |

| ~1250 | C-O stretch (asymmetric) | ν_as(C-O) + Ring def. (65%) |

| ~1040 | C-O stretch (symmetric) | ν_s(C-O) + Ring def. (70%) |

ν = stretching; δ = bending/deformation; as = asymmetric; s = symmetric. Values are illustrative and based on typical results for similar molecular structures.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.me These models are valuable in medicinal chemistry for predicting the activity of novel compounds, thereby streamlining the drug discovery process. mui.ac.ir

For pyrimidine derivatives, including those related to the pyrimidine-5-carbonitrile scaffold, QSAR studies have been successfully employed to predict their anticancer activity as inhibitors of targets like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mui.ac.irnih.gov In one such study, 33 compounds of furopyrimidine and thienopyrimidine were analyzed to build QSAR models using Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) methods. nih.gov The performance of these models was statistically validated, with the ANN model showing superior predictive power (R² = 0.998) compared to the MLR model (R² = 0.889). nih.gov The results indicated that a non-linear approach like ANN is highly effective for predicting the pharmacological activity of these pyrimidine compounds due to complex structure-activity relationships. nih.gov

These studies create a model by identifying key molecular descriptors—physicochemical properties of the molecules—that influence their biological potency. The resulting mathematical equations can then be used to forecast the activity of newly designed compounds before their synthesis, saving significant time and resources. researchgate.net The table below illustrates a typical output from a QSAR study, showing the relationship between experimentally observed activity and the activity predicted by the computational model for a series of compounds.

| Compound ID | Experimental pIC50 | Predicted pIC50 (by Model) | Residual |

|---|---|---|---|

| Derivative 1 | 7.52 | 7.48 | -0.04 |

| Derivative 2 | 7.11 | 7.20 | +0.09 |

| Derivative 3 | 6.98 | 6.95 | -0.03 |

| Derivative 4 | 6.55 | 6.61 | +0.06 |

| Derivative 5 | 8.10 | 8.05 | -0.05 |

| Derivative 6 | 7.88 | 7.92 | +0.04 |

This table is a representative example based on data typically found in QSAR studies, illustrating the correlation between experimental and predicted values.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is widely used to forecast the binding mode and affinity of small molecule ligands, such as derivatives of this compound, to the active site of a target protein. bohrium.comresearchgate.net

Molecular docking simulations have been extensively applied to predict how pyrimidine-5-carbonitrile derivatives interact with various biological targets, providing critical insights into their mechanism of action. These studies have explored binding modes in several key enzymes implicated in cancer and inflammation.

COX-2: For derivatives designed as anti-inflammatory agents, docking studies were performed against the cyclooxygenase-2 (COX-2) enzyme. nih.govnih.gov The binding mode often mimics that of known inhibitors like Celecoxib, where the molecule fits within the enzyme's active site channel. nih.gov The methoxyphenyl group, a common feature in these derivatives, often extends into a hydrophobic pocket, while other parts of the molecule form hydrogen bonds with key residues. nih.gov

Other Kinases and Enzymes: The versatility of the pyrimidine-5-carbonitrile scaffold has led to docking studies against other targets as well. These include Epidermal Growth Factor Receptor (EGFR), where derivatives showed potent inhibitory activity, and dihydrofolate reductase (DHFR). researchgate.netrsc.org In each case, the simulations revealed specific binding orientations and key interactions that explain the observed biological activity. researchgate.netrsc.org For instance, studies on thiopyrimidine-5-carbonitrile derivatives targeting thymidylate synthase have also been conducted to elucidate their binding patterns. researchgate.netjapsonline.com

The following table summarizes the findings from various molecular docking studies on derivatives of the pyrimidine-5-carbonitrile scaffold.

| Derivative Type | Protein Target | PDB ID | Predicted Binding Mode Summary |

|---|---|---|---|

| Thiopyrimidine-5-carbonitrile | VEGFR-2 | 4ASD | Pyrimidine core acts as a hinge binder; substituents occupy hydrophobic pockets near the gatekeeper residue. researchgate.net |

| 2-aminopyrimidine-5-carbonitrile | COX-2 | 1CX2 | Ligand occupies the main channel of the active site, forming H-bonds with key residues like Leu352 and Arg513. nih.gov |

| 2,4-disubstituted pyrimidine-5-carbonitrile | DHFR | Not Specified | Compound assessed for inhibitory potential against human dihydrofolate reductase enzyme. researchgate.net |

| Thiopyrimidine-5-carbonitrile | Thymidylate Synthase | 1JU6 | Derivatives show strong binding affinity, with interactions involving the cyano group and the pyrimidine ring. researchgate.netjapsonline.com |

| Benzyloxyphenyl pyrimidine-5-carbonitrile | EGFR | 1M17 | Compounds bind to the kinase domain, with interactions similar to the standard inhibitor erlotinib. rsc.org |

Beyond predicting the binding pose, molecular docking provides a theoretical assessment of the binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). This score, combined with a detailed analysis of intermolecular interactions, helps to rationalize the potency of a compound.

The stability of the ligand-receptor complex for pyrimidine-5-carbonitrile derivatives is governed by a combination of molecular interactions:

Hydrogen Bonds: These are consistently identified as critical for anchoring the ligands within the active site. For example, in VEGFR-2, derivatives form hydrogen bonds with the backbone amide of Cys919. researchgate.net In COX-2, H-bonds with residues like Leu352, His90, and Arg513 are frequently observed. nih.gov

Hydrophobic Interactions: The substituted phenyl rings and other lipophilic moieties on the pyrimidine core engage in hydrophobic interactions with non-polar residues in the enzyme's active site, such as Val, Leu, Ile, and Phe. These interactions are crucial for potency and selectivity.

Pi-Interactions: Aromatic rings in the ligands can participate in favorable pi-pi stacking or pi-cation interactions with aromatic or charged residues in the binding pocket. An arene-cation interaction between a p-methoxyphenyl group and an Arginine residue (Arg120) has been noted in studies with COX-2. nih.gov

The binding affinities calculated from these simulations often correlate well with experimentally determined inhibitory concentrations (IC50). For instance, docking of pyrimidine derivatives against COX-2 yielded binding affinities ranging from -4.93 to -5.64 kcal/mol. nih.gov In another study, docking of 2,4-disubstituted pyrimidines against horse heart cytochrome c (1hrc) showed strong binding affinities of -8.9 and -9.0 kcal/mol. nih.gov Similarly, a thiopyrimidine derivative showed a high binding energy of -88.52 Kcal/mol with thymidylate synthase, indicating a very strong theoretical interaction. researchgate.netjapsonline.com

The interactive table below details the theoretical binding affinities and specific molecular interactions for representative pyrimidine-5-carbonitrile derivatives with their respective protein targets.

| Compound/Derivative Series | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues and Interaction Type |

|---|---|---|---|

| Compound 11e (a pyrimidine-5-carbonitrile derivative) | VEGFR-2 | Not specified | H-Bond: Cys919, Asp1046. nih.gov |

| Compound 3b (a 2-aminopyrimidine-5-carbonitrile) | COX-2 | -5.64 | H-Bond: Leu352; Arene-Cation: Arg120. nih.gov |

| Compound 5d (a 2-aminopyrimidine-5-carbonitrile) | COX-2 | Not specified | H-Bond: Leu352, His90. nih.gov |

| Compound 6b (a thiopyrimidine derivative) | Thymidylate Synthase | -88.52 | H-Bond: Arg-50. researchgate.netjapsonline.com |

| Compound 10b (a pyrimidine-5-carbonitrile derivative) | EGFR | Not specified | H-Bond: Met769; Hydrophobic: Leu694, Val702, Ala719, Leu820. rsc.org |

| Compound 3a (a 2,4-disubstituted pyrimidine) | Horse Heart Cytochrome c (1hrc) | -8.9 | Not specified. nih.gov |

Reactivity and Reaction Mechanisms of 2,4 Dimethoxypyrimidine 5 Carbonitrile

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for pyrimidine (B1678525) derivatives. The electron-deficient nature of the pyrimidine ring makes it susceptible to attack by nucleophiles, especially at the carbon atoms adjacent to the ring nitrogens.

Reactivity at the C-4 and C-2 Positions of the Pyrimidine Ring

In pyrimidine systems bearing leaving groups at both the C-2 and C-4 positions, nucleophilic attack generally occurs preferentially at the C-4 position. This selectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction. However, the presence of other substituents on the ring can significantly influence this regioselectivity. For instance, in 2,4-dichloropyrimidines with an electron-withdrawing group at the C-5 position, the selectivity for substitution at C-4 is typically observed. Conversely, the use of tertiary amine nucleophiles can lead to excellent C-2 selectivity. nih.govnih.gov

In the case of 2,4-dimethoxypyrimidine-5-carbonitrile, the methoxy (B1213986) groups themselves can act as leaving groups under certain conditions, particularly when reacting with strong nucleophiles. Studies on analogous 2,4-dialkoxypyrimidines have shown that the alkoxy group at the C-4 position is generally more labile than the one at the C-2 position.

Influence of Methoxy Groups on Nucleophilic Attack

The outcome of nucleophilic substitution reactions on this compound is highly dependent on the nature of the nucleophile and the reaction conditions. While strong nucleophiles might lead to the displacement of one or both methoxy groups, weaker nucleophiles may not react at the pyrimidine core at all. For instance, in reactions with certain amines, it has been observed that the methoxy groups can be replaced. nih.gov

Electrophilic Attack on the Pyrimidine Core

The pyrimidine ring is inherently electron-deficient and therefore generally resistant to electrophilic aromatic substitution (EAS). However, the presence of electron-donating substituents can activate the ring towards attack by electrophiles.

Directing Effects of Substituents on Electrophilic Aromatic Substitution

The two methoxy groups in this compound are strong activating groups and direct incoming electrophiles to the ortho and para positions. In the pyrimidine ring, this corresponds to the C-5 and C-6 positions. The carbonitrile group at C-5 is a deactivating group and a meta-director.

Given this substitution pattern, electrophilic attack is most likely to occur at the C-6 position, which is para to the C-2 methoxy group and ortho to the C-4 methoxy group, and not sterically hindered. Electrophilic substitution at the C-5 position, where the carbonitrile is located, is generally difficult but can be influenced by the activating effects of the two methoxy groups.

Common electrophilic substitution reactions and their expected outcomes are:

Nitration: Nitration of pyrimidines with electron-donating groups typically occurs at the C-5 position. rsc.orggoogle.comrsc.org However, with the C-5 position already substituted, nitration of this compound would likely be directed to the C-6 position, if it occurs at all under standard nitrating conditions.

Halogenation: Halogenation of activated pyrimidines also tends to occur at the C-5 position. researchgate.netrsc.org For this compound, halogenation would be expected at the C-6 position.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic and heteroaromatic compounds. rsc.orgnumberanalytics.commdpi.comorganic-chemistry.orggoogle.com Given the presence of two activating methoxy groups, this compound could potentially undergo formylation at the C-6 position.

Reactions Involving the Carbonitrile Group

The carbonitrile (cyano) group at the C-5 position is a versatile functional group that can be transformed into a variety of other functionalities, providing a handle for further molecular elaboration.

Transformation of the Nitrile Functionality to Other Functional Groups

The carbonitrile group of this compound can undergo several characteristic reactions:

Hydrolysis to Amide and Carboxylic Acid: The nitrile group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields the corresponding carboxamide (2,4-dimethoxypyrimidine-5-carboxamide), while complete hydrolysis affords the carboxylic acid (2,4-dimethoxypyrimidine-5-carboxylic acid). researchgate.netacs.orgumich.edulibretexts.orgresearchgate.netgoogle.comkoreascience.krnih.gov The synthesis of 5-cyanopyrimidine (B126568) derivatives and their subsequent hydrolysis to carboxylic acids has been reported. masterorganicchemistry.com

Reduction to Amine: The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This would yield (2,4-dimethoxypyrimidin-5-yl)methanamine.

Addition of Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the electrophilic carbon of the nitrile group to form an intermediate imine, which upon hydrolysis yields a ketone. For example, reaction with a Grignard reagent (R-MgX) would lead to the formation of a (2,4-dimethoxypyrimidin-5-yl)(R)ketone after workup. However, studies on a similar system, 4-amino-2-methyl-5-cyanopyrimidine, have shown that Grignard reagents can also lead to substitution at the C-6 position of the pyrimidine ring.

Cycloaddition Reactions and Other Pericyclic Processes Involving the Carbonitrile

Pericyclic reactions, including cycloadditions, are powerful tools in organic synthesis for the construction of cyclic systems. organic-chemistry.org In the context of this compound, both the pyrimidine ring and the carbonitrile group could theoretically participate in such reactions. The pyrimidine ring, being an electron-deficient heteroaromatic system, could potentially act as a diene in an inverse-electron-demand Diels-Alder reaction. However, the presence of two electron-donating methoxy groups at the C2 and C4 positions would likely decrease its reactivity in this type of transformation.

The carbonitrile group (C≡N) can also act as a dienophile in [4+2] cycloaddition reactions or as a 2π component in other cycloadditions, such as [3+2] dipolar cycloadditions. The participation of nitriles in these reactions is well-documented for other systems, often requiring activation by adjacent electron-withdrawing groups or high temperatures. nih.gov

Despite these theoretical possibilities, a thorough search of chemical databases and literature provides no specific examples of this compound undergoing cycloaddition or other pericyclic reactions. Research on related heterocyclic systems, such as 4-pyridazinecarbonitriles, has shown that intramolecular Diels-Alder reactions can occur, but this involves a different heterocyclic core. mdpi.com Without experimental data, any discussion on the stereo- and regioselectivity of such reactions for this compound would be purely speculative.

Transition Metal-Catalyzed Coupling Reactions at Various Positions

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental for the formation of carbon-carbon bonds in modern organic synthesis. nih.govwikipedia.orgwikipedia.org Pyrimidine scaffolds are frequently modified using these methods, typically by coupling an organometallic reagent with a halogenated or triflated pyrimidine derivative. nih.gov

For this compound, the potential sites for cross-coupling would be the C-6 position, which bears a hydrogen atom, or potentially the C-5 position, though functionalization of a C-CN bond is less common. Direct C-H activation at the C-6 position is a theoretical possibility but would require specific directing groups or catalysts, and no such reactions have been reported for this substrate.

A more conventional approach would involve the prior halogenation of the C-6 position to generate a suitable electrophile for cross-coupling. While this is a common strategy for other pyrimidines, there is no available literature detailing the halogenation of this compound and its subsequent use in transition metal-catalyzed coupling reactions. Studies on other pyrimidines, such as 4,6-dichloropyrimidines, have demonstrated successful Suzuki coupling, but these substrates are significantly more activated towards oxidative addition than a methoxy-substituted pyrimidine would be. nih.gov

The following table summarizes common transition metal-catalyzed coupling reactions and the general type of substrates they require, highlighting the current data gap for this compound.

| Reaction | Catalyst (Typical) | Required Substrate Functional Group | Reported for this compound? |

| Suzuki Coupling | Palladium complexes (e.g., Pd(PPh₃)₄) | Halide, Triflate | No |

| Heck Coupling | Palladium complexes (e.g., Pd(OAc)₂) | Halide, Triflate | No |

| Sonogashira Coupling | Palladium and Copper complexes | Halide, Triflate | No |

| Buchwald-Hartwig Amination | Palladium complexes | Halide, Triflate | No |

| C-H Activation/Coupling | Palladium, Rhodium, etc. | C-H bond | No |

This table is for illustrative purposes based on general reaction principles. No specific experimental data for this compound is available.

Elucidation of Reaction Kinetics and Mechanistic Pathways

The study of reaction kinetics and the elucidation of mechanistic pathways are crucial for understanding and optimizing chemical reactions. For the transition metal-catalyzed reactions mentioned above, generalized catalytic cycles are well-established. For instance, the Suzuki coupling mechanism involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.org Similarly, the Heck reaction proceeds via oxidative addition, migratory insertion, and beta-hydride elimination. organic-chemistry.orgwikipedia.org

However, without any reported reactions of this compound, there is a complete absence of kinetic data or specific mechanistic studies for this compound. The electronic effects of the two methoxy groups and the carbonitrile group would undoubtedly influence the rates and pathways of any potential reaction. For example, the electron-donating methoxy groups would likely impact the rate of oxidative addition in a cross-coupling reaction at a halogenated C-6 position. Similarly, in a hypothetical cycloaddition reaction, these substituents would alter the energies of the frontier molecular orbitals of the pyrimidine ring.

Applications of 2,4 Dimethoxypyrimidine 5 Carbonitrile As a Versatile Synthetic Intermediate

Precursor for Advanced Heterocyclic Scaffolds and Complex Organic Molecules

The inherent reactivity of the 2,4-dimethoxypyrimidine-5-carbonitrile core makes it an ideal starting point for constructing more elaborate molecular architectures. The methoxy (B1213986) groups at the C2 and C4 positions are excellent leaving groups for nucleophilic substitution, while the C5-cyano group can participate in various cyclization and transformation reactions.

The pyrimidine-5-carbonitrile framework is readily elaborated into fused polycyclic systems. The cyano group, in conjunction with a neighboring reactive site, can undergo intramolecular cyclization to form an additional ring. While direct examples starting from this compound are specific, the general strategy is well-established with closely related analogs like thioxopyrimidine-carbonitriles. These analogs serve as excellent models for the potential reaction pathways.

For instance, starting with a substituted pyrimidine-5-carbonitrile, various fused heterocycles can be synthesized through cyclocondensation reactions. These reactions demonstrate the utility of the pyrimidine (B1678525) core in generating diverse fused systems, including:

Furo[2,3-d]pyrimidines

Triazolo[1,5-a]pyrimidines

Tetrazolo[1,5-a]pyrimidines

Pyrrolo[2,3-d]pyrimidines researchgate.net

A key strategy involves converting the alkoxy groups of a precursor like this compound into more reactive functionalities. For example, hydrolysis followed by chlorination yields 2,4-dichloro-pyrimidine-5-carbonitrile. This intermediate can then be transformed into 2,4,6-triazidopyrimidine-5-carbonitrile by reaction with sodium azide. semanticscholar.org Such azide-rich compounds are not only high-energy materials but also serve as photochemical precursors for complex polycyclic structures through nitrene intermediates. semanticscholar.org

The true versatility of the this compound scaffold lies in its capacity for diversification through nucleophilic substitution. The methoxy groups at positions C2 and C4 can be sequentially or simultaneously replaced by a wide range of nucleophiles, allowing for the introduction of various functional groups and the construction of large libraries of distinct molecules.

This approach is fundamental in medicinal chemistry for exploring structure-activity relationships (SAR). By reacting the pyrimidine core with different amines, thiols, or alcohols, chemists can systematically modify the steric and electronic properties of the final compounds. For example, new series of 2-amino-6-(2-alkyl or arylidenehydrazinyl)-4-(dialkylamino)pyrimidine-5-carbonitriles have been synthesized using a related hydrazino-pyrimidine intermediate, demonstrating the modular nature of this scaffold. nih.gov The ability to introduce diverse substituents at multiple positions makes pyrimidine-5-carbonitriles a privileged scaffold for generating novel chemical entities with varied biological or material properties. nih.govrsc.org

Role in the Design and Synthesis of Chemically Interesting Small Molecules

Beyond its role in building complex heterocyclic systems, the pyrimidine-5-carbonitrile core is instrumental in the rational design of functional small molecules, particularly those intended for biological or material science applications.

The pyrimidine-5-carbonitrile structure is a well-recognized pharmacophore in drug discovery, serving as the central scaffold for numerous enzyme inhibitors. nih.gov Its rigid framework allows for the precise spatial arrangement of substituents that can interact with specific residues in a protein's active site. This has led to the development of potent and selective inhibitors for various therapeutic targets.

VEGFR-2 Inhibitors: Novel pyrimidine-5-carbonitrile derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. Certain compounds showed higher cytotoxic activities against colon (HCT-116) and breast (MCF-7) cancer cell lines than the standard drug sorafenib. nih.gov

EGFR Inhibitors: The scaffold has been used to develop new inhibitors of the Epidermal Growth Factor Receptor (EGFR). Compound 10b from one study emerged as a particularly potent EGFR inhibitor, with activity in the nanomolar range. rsc.org

COX-2 Inhibitors: Derivatives of pyrimidine-5-carbonitrile have been synthesized as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov These compounds often feature a benzenesulfonamide (B165840) moiety, a key feature for selective COX-2 binding. Several synthesized compounds demonstrated inhibitory potency nearly equal to or greater than standard drugs like Celecoxib and Nimesulide. nih.gov

The table below summarizes the inhibitory activities of selected pyrimidine-5-carbonitrile derivatives against various enzyme targets.

| Target | Compound Series | Key Features | Most Potent Compound Example | IC₅₀ Value | Reference |

| VEGFR-2 | Benzylidene/Hydrazone Derivatives | Varied linkers and substitution patterns | Compound 11e | 1.14 µM (vs. HCT-116) | nih.gov |

| EGFR | Substituted Pyrimidines | Varied groups at C2 and C4 | Compound 10b | 8.29 nM | rsc.org |

| COX-2 | Benzenesulfonamide Hybrids | Sulfonamide phenyl moieties at C2 | Compound 5d | 0.16 µM | nih.gov |

The application of the pyrimidine-5-carbonitrile scaffold extends beyond biology into the realm of materials science. The strong electron-withdrawing nature of the cyano group and the pyrimidine ring makes this core an excellent electron acceptor component in the design of functional organic materials.

Thermally Activated Delayed Fluorescence (TADF) Emitters: A molecular design combining a 4,6-diphenylpyrimidine-5-carbonitrile (PyCN) acceptor with an ortho-linked donor has been developed to create efficient Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs). rsc.org This specific arrangement successfully reduced the energy gap between the singlet and triplet excited states, facilitating reverse intersystem crossing. This led to a high reverse intersystem crossing rate constant (approaching 1.0 × 10⁶ s⁻¹) and a short delayed fluorescence lifetime (2.4 µs), which are critical parameters for improving the stability and reducing the efficiency roll-off of OLED devices. rsc.org

High-Energy Materials and Photoactive Agents: As previously mentioned, conversion of the corresponding trichloro-pyrimidine intermediate to 2,4,6-triazidopyrimidine-5-carbonitrile yields a high-energy, nitrogen-rich compound. semanticscholar.org Such molecules are of interest for their potential use in energetic materials. Furthermore, aryl azides are widely used as photoactive cross-linking agents in applications like lithography and polymer chemistry, highlighting another potential application for derivatives of this scaffold. semanticscholar.org

Future Directions and Emerging Research Avenues for 2,4 Dimethoxypyrimidine 5 Carbonitrile

Development of Novel and Green Synthetic Methodologies

The pursuit of sustainable and efficient chemical manufacturing necessitates the development of environmentally benign synthetic routes. Future research concerning 2,4-Dimethoxypyrimidine-5-carbonitrile will likely prioritize the establishment of green and novel synthetic protocols that offer improvements in terms of yield, purity, cost-effectiveness, and environmental impact over classical methods.

Key areas of focus will include:

Multicomponent Reactions (MCRs): One-pot MCRs are highly attractive due to their operational simplicity and atom economy. researchgate.net Developing a novel MCR strategy for the direct synthesis of this compound or its precursors from simple, readily available starting materials would represent a significant advancement.

Solvent-Free and Aqueous Synthesis: Shifting away from volatile organic solvents is a cornerstone of green chemistry. Research into solid-state or solvent-free reaction conditions, potentially utilizing mechanochemistry (grinding), is a promising direction. researchgate.netias.ac.in Additionally, exploring aqueous-based syntheses, perhaps catalyzed by sodium acetate, could offer a greener alternative. ias.ac.in

Catalytic Innovations: The use of inexpensive, non-toxic, and recyclable catalysts is highly desirable. Future methodologies could employ catalysts like ammonium (B1175870) chloride under solvent-free conditions, which has proven effective for other pyrimidine-5-carbonitriles. ias.ac.in The exploration of novel nanocatalysts or biocatalysts could also lead to highly efficient and selective transformations.

Energy-Efficient Methods: The application of alternative energy sources such as microwave irradiation or ultrasonication can often accelerate reaction times, reduce energy consumption, and improve yields compared to conventional heating. researchgate.net Systematic studies to optimize these conditions for the synthesis of the title compound are warranted.

| Methodology | Key Advantages | Research Focus |

|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste | Design of novel one-pot syntheses from basic feedstocks. |

| Solvent-Free/Aqueous Synthesis | Reduced environmental impact, lower cost, enhanced safety | Exploration of mechanochemistry and water as a reaction medium. |

| Advanced Catalysis | High efficiency, selectivity, potential for recyclability | Development of novel nanocatalysts or reusable solid acid catalysts. |

| Alternative Energy Sources | Reduced reaction times, lower energy consumption | Optimization of microwave-assisted and ultrasound-promoted syntheses. |

Exploration of Uncharted Reactivity Patterns and Mechanistic Insights

While the utility of this compound as a synthetic intermediate is established, a deeper understanding of its reactivity is crucial for expanding its applications. Future research will delve into its reaction mechanisms and explore novel transformations.

A primary area of investigation will be the Nucleophilic Aromatic Substitution (SNAr) reactions. The pyrimidine (B1678525) ring is electron-deficient, and this character is further amplified by the C5-nitrile group, making the ring susceptible to nucleophilic attack. The methoxy (B1213986) groups at the C2 and C4 positions are excellent leaving groups, presenting opportunities for regioselective functionalization.

Future research in this domain should address:

Regioselectivity: A systematic investigation into the factors governing the selective substitution at the C2 versus the C4 position with a wide range of nucleophiles (N-, O-, S-, and C-based) is needed. This will enable precise control over the synthesis of disubstituted pyrimidine derivatives.

Mechanistic Dichotomy: SNAr reactions can proceed through a classical stepwise (Meisenheimer complex) pathway or a concerted mechanism. nih.govnih.gov Detailed kinetic and computational studies on this compound will be essential to elucidate the operative mechanism, which is influenced by the nucleophile, leaving group, and solvent. nih.gov Understanding these nuances is critical for reaction optimization.

Novel Transformations: Beyond simple substitution, the unique electronic nature of the substrate could be exploited for more complex, uncharted transformations. This includes exploring its participation in transition-metal-catalyzed cross-coupling reactions or its potential to undergo novel cyclization reactions by leveraging both the nitrile and methoxy functionalities.

Advanced Computational Approaches for Predictive Modeling

In silico methods are becoming indispensable tools in modern chemical research for predicting molecular properties and guiding experimental design. Applying advanced computational approaches to this compound can accelerate the discovery of new derivatives and applications.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometric and electronic structure of the molecule, including parameters like molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and bond characteristics. jchemrev.comnih.gov These calculations can provide fundamental insights into the molecule's reactivity, stability, and spectroscopic properties, and can be used to rationalize experimentally observed reactivity patterns in SNAr reactions. jchemrev.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: For medicinal chemistry applications, QSAR models can be developed to correlate the structural features of derivatives of this compound with their biological activities. mdpi.com By building robust and predictive data-driven machine learning QSAR models, researchers can screen virtual libraries of compounds to identify candidates with enhanced potency or improved pharmacokinetic profiles, thereby prioritizing synthetic efforts. mdpi.comscirp.org

Predictive Reaction Modeling: Computational chemistry can be used to model entire reaction pathways, calculating transition state energies and activation barriers. This can help predict the feasibility and outcome of unexplored reactions, providing a theoretical foundation for designing new synthetic strategies and understanding mechanistic details before embarking on extensive laboratory work.

| Computational Method | Objective | Predicted Properties/Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Understand intrinsic properties and reactivity. | Electronic structure, orbital energies, reaction energetics, spectroscopic data. jchemrev.com |